
2,6-Diallyl-4-benzyl-1,2,3,6-tetrahydropyridine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diallyl-4-benzyl-1,2,3,6-tetrahydropyridine typically involves the reaction of appropriate starting materials under controlled conditions. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired yield and purity. general methods involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and efficiency while minimizing costs and environmental impact. These methods often involve large-scale reactions in reactors, followed by purification processes such as distillation, crystallization, or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,6-Diallyl-4-benzyl-1,2,3,6-tetrahydropyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
2,6-Diallyl-4-benzyl-1,2,3,6-tetrahydropyridine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It has potential biological activity and is studied for its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 2,6-Diallyl-4-benzyl-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,6-Diallyl-4-benzyl-1,2,3,6-tetrahydropyridine include other tetrahydropyridine derivatives with different substituents. Examples include:
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Biological Activity
Overview
2,6-Diallyl-4-benzyl-1,2,3,6-tetrahydropyridine is a synthetic compound belonging to the class of tetrahydropyridines. Its unique structure suggests potential biological activities that have garnered interest in various fields, including pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
- IUPAC Name: (2S,6S)-4-benzyl-2,6-bis(prop-2-enyl)-1,2,3,6-tetrahydropyridine
- Molecular Formula: C18H23N
- Molecular Weight: 253.38 g/mol
- CAS Number: 1164501-28-3
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Research indicates that it may modulate receptor activity and influence cellular pathways through:
- Receptor Binding: The compound may bind to specific receptors or enzymes, altering their activity and affecting downstream signaling pathways.
- Oxidative Stress Modulation: It has been noted for its potential antioxidant properties that could mitigate oxidative stress in cells.
Antioxidant Activity
Studies have shown that this compound exhibits significant antioxidant properties. This activity is crucial in preventing cellular damage caused by reactive oxygen species (ROS), which are implicated in various diseases.
Neuroprotective Effects
Research has indicated potential neuroprotective effects of this compound in models of neurodegeneration. For instance:
- Case Study: In a study involving MPTP-induced neurotoxicity in zebrafish models, the compound demonstrated protective effects against dopaminergic neuron degeneration. This suggests its potential application in treating neurodegenerative diseases like Parkinson's disease .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and pathways involved in inflammation.
Research Findings
Potential Therapeutic Applications
Given its biological activities, this compound holds promise for various therapeutic applications:
- Neurodegenerative Diseases: Its neuroprotective properties position it as a candidate for further research in conditions such as Alzheimer's and Parkinson's disease.
- Antioxidant Therapies: The compound could be explored as a supplement or therapeutic agent to combat oxidative stress-related disorders.
- Anti-inflammatory Treatments: Its ability to modulate inflammatory responses may lead to applications in chronic inflammatory diseases.
Properties
IUPAC Name |
(2S,6S)-4-benzyl-2,6-bis(prop-2-enyl)-1,2,3,6-tetrahydropyridine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N.ClH/c1-3-8-17-13-16(14-18(19-17)9-4-2)12-15-10-6-5-7-11-15;/h3-7,10-11,13,17-19H,1-2,8-9,12,14H2;1H/t17-,18-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHJAPULIUWHSH-APTPAJQOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1CC(=CC(N1)CC=C)CC2=CC=CC=C2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@H]1CC(=C[C@@H](N1)CC=C)CC2=CC=CC=C2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1059626-22-0 | |
Record name | Pyridine, 1,2,3,6-tetrahydro-4-(phenylmethyl)-2,6-di-2-propen-1-yl-, hydrochloride (1:1), (2R,6R)-rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1059626-22-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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